(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Overview
Description
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a versatile chemical compound with a unique structure that allows for a broad range of applications in various fields of scientific research. This compound is known for its potential use as a ligand in coordination chemistry and its role in catalysis.
Mechanism of Action
Target of Action
The primary target of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is the isoquinoline and 2-naphthol molecules . This compound plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis .
Mode of Action
The compound interacts with its targets through a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This interaction provides a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .
Biochemical Pathways
The affected pathway is the synthesis of atropisomeric QUINOL and its derivatives . The compound’s action leads to the establishment of a NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor . This allows access to two types of promising axially chiral Lewis base catalysts in optically pure forms .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have significant bioavailability due to its ability to participate in direct oxidative cross-coupling reactions .
Result of Action
The molecular and cellular effects of the compound’s action include the facile transformations of the products into QUINAP , an iconic ligand in asymmetric catalysis . Moreover, a novel organic dye derived from QUINOL, a product of the compound’s action, has shown potential as vesicle stains in confocal fluorescence microscopy imaging .
Action Environment
The compound’s ability to participate in metal-free oxidative cross-coupling reactions suggests that it may be stable and effective in a variety of chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane typically involves the coupling of isoquinoline and naphthalene derivatives with diphenylphosphane. One common method is the metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This reaction provides a straightforward and scalable route to acquire the desired compound in a metal-free manner.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in various industrial processes, including the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): A representative atropisomeric heterobiaryl used as a chelating ligand in polymerization.
1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Compounds with similar structural features and applications in coordination chemistry.
Uniqueness
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is unique due to its specific combination of isoquinoline, naphthalene, and diphenylphosphane moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAIEYASUCCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318345 | |
Record name | (R)-QUINAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149341-34-4, 149245-03-4, 149341-33-3 | |
Record name | (R)-QUINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-QUINAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 149245-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 149341-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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